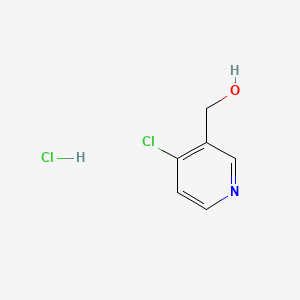

(4-Chloropyridin-3-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(4-chloropyridin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXGRFCMPCHNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856183 | |

| Record name | (4-Chloropyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245124-17-8 | |

| Record name | (4-Chloropyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloropyridin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chloropyridin-3-yl)methanol hydrochloride chemical properties

An In-depth Technical Guide to (4-Chloropyridin-3-yl)methanol hydrochloride: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chloropyridin-3-yl)methanol hydrochloride, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will delve into its core chemical properties, reactivity, and established applications, offering field-proven insights into its utility.

Introduction: A Versatile Heterocyclic Intermediate

(4-Chloropyridin-3-yl)methanol hydrochloride is a substituted pyridine derivative valued for its role as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive chlorine atom and a primary alcohol on a pyridine scaffold, offers dual functionality for synthetic transformations. This makes it particularly useful in medicinal chemistry for constructing novel heterocyclic compounds and in the agrochemical industry for developing selective pesticides and herbicides.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base.[2]

Physicochemical and Structural Properties

The fundamental properties of a chemical reagent dictate its handling, storage, and application in synthesis. The key characteristics of (4-Chloropyridin-3-yl)methanol hydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-chloropyridin-3-yl)methanol;hydrochloride | - |

| CAS Number | 245124-17-8 | [3] |

| Free Base CAS | 189449-41-0 | [1][4] |

| Molecular Formula | C₆H₇Cl₂NO | [3][5] |

| Molecular Weight | 180.03 g/mol | Calculated |

| Appearance | Inferred to be a light yellow or off-white crystalline powder | [6][7] |

| Purity | Typically ≥95% or ≥98% | [3][5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [3][6] |

Note: Physical properties such as melting point and exact solubility should be confirmed with the Certificate of Analysis from the specific supplier.

Structural Analysis

The molecule's utility is rooted in its structure, which contains three key features: the pyridine ring, the C4-chloro substituent, and the C3-methanol group.

Core Applications in Synthesis

The dual functionality of this reagent makes it a valuable precursor in several fields.

-

Pharmaceutical Development : This compound is a key intermediate for synthesizing pharmaceuticals, especially those targeting neurological disorders like Alzheimer's and Parkinson's disease. [1]It is frequently used to produce nicotinic acetylcholine receptor modulators. [1]The chlorine atom serves as a versatile attachment point for introducing diverse functionalities required for biological activity, a common strategy in modern drug discovery. [8]

-

Agrochemical Synthesis : In agrochemistry, it is employed in the formulation of selective herbicides and pesticides. [1]The substituted pyridine motif is a known pharmacophore in many bioactive agrochemicals, and this building block provides a direct route to enhance the bioactivity of active ingredients. [1]

-

Medicinal Chemistry : Beyond specific targets, its structural features are broadly valuable for building complex heterocyclic scaffolds. [1]The ability to perform orthogonal reactions—modifying the alcohol and the chloro-substituent independently—provides chemists with significant synthetic flexibility.

Experimental Protocols and Methodologies

The following protocols are representative of how (4-Chloropyridin-3-yl)methanol hydrochloride is typically used in a laboratory setting.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This workflow describes the displacement of the C4-chloride with a generic amine nucleophile, a common and critical reaction.

Causality : A polar aprotic solvent is chosen to solubilize the reactants without interfering with the nucleophile. A non-nucleophilic base is essential to first neutralize the hydrochloride salt, freeing the pyridine nitrogen's lone pair, and then to deprotonate the incoming amine nucleophile, increasing its nucleophilicity. Heat is applied to overcome the activation energy of forming the Meisenheimer complex.

Step-by-Step Methodology:

-

Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Chloropyridin-3-yl)methanol hydrochloride (1.0 eq).

-

Dissolution : Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material.

-

Base Addition : Add a suitable inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.5-3.0 eq). Stir the mixture for 10-15 minutes at room temperature.

-

Nucleophile Addition : Add the desired amine nucleophile (1.1-1.5 eq) to the reaction mixture.

-

Heating : Heat the reaction to a temperature between 80-120 °C. The optimal temperature depends on the reactivity of the nucleophile.

-

Monitoring : Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the desired product.

Safety, Handling, and Storage

Proper handling of this reagent is essential for laboratory safety. The following information is based on safety data for the hydrochloride salts of closely related chloropyridines. [6][7][9]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [6][9] * Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure. [6][9] * Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. [6]If dusty conditions are unavoidable, use a NIOSH/MSHA-approved respirator. [9]

-

-

First Aid Measures :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [6] * Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [6][9] * Inhalation : Remove from exposure to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [6][9] * Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention. [6]

-

-

Storage :

Conclusion

(4-Chloropyridin-3-yl)methanol hydrochloride is a high-value synthetic intermediate whose utility is derived from its dual-reactive centers. The capacity for selective nucleophilic aromatic substitution at the C4-position, combined with the versatility of the C3-methanol group, provides a robust platform for the synthesis of complex, functionalized pyridines. For professionals in pharmaceutical and agrochemical R&D, a thorough understanding of this reagent's properties and reactivity is key to unlocking its full potential in the development of novel and effective molecules.

References

- (4-chloropyridin-3-yl)methanol. MySkinRecipes.

-

3-Chloropyridine | C5H4ClN | CID 12287. PubChem. [Link]

-

(4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167. PubChem. [Link]

- (3-Cloropiridin-4-il)fenil metanol. Chem-Impex.

-

(4-Chloropyridin-3-yl)methanol hydrochloride C192280 from Aladdin Scientific Corporation. Labcompare. [Link]

- (4-Chloropyridin-3-yl)methanol (C007B-106069). Cenmed.

- (3-Chloropyridin-4-yl)methanol CAS#79698-53-6. Sincere-Chem.

- Method for synthesizing 4-chloro-pyridine.

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

- 4-Chloro-3-methylpyridine hydrochloride - SAFETY D

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

2-Chloropyridine. Wikipedia. [Link]

-

Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer. [Link]

-

Can anybody suggest a method of synthesis of 4-Chloropyridine?. ResearchGate. [Link]

- (4-Chloropyridin-3-yl)methanol hydrochloride,245124-17-8. Wuhan MoonZY Biological Technology Co.,Ltd.

-

Correlating Reactivity Trends with Frontier Molecular Orbitals. Q-Chem. [Link]

-

4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852. PubChem. [Link]

Sources

- 1. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. (4-Chloropyridin-3-yl)methanol hydrochloride,245124-17-8, CasNo.245124-17-8 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 4. cenmed.com [cenmed.com]

- 5. labcompare.com [labcompare.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Strategic Overview: The Value of a Halogenated Pyridine Intermediate

An In-Depth Technical Guide to (4-Chloropyridin-3-yl)methanol hydrochloride (CAS: 245124-17-8)

This document provides a comprehensive technical overview of (4-Chloropyridin-3-yl)methanol hydrochloride, a key heterocyclic building block for professionals in pharmaceutical research and development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, handling, and strategic application in medicinal chemistry.

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous FDA-approved therapeutics. The introduction of a chlorine atom, as seen in (4-Chloropyridin-3-yl)methanol hydrochloride, serves a dual purpose. Firstly, it electronically modifies the pyridine ring, influencing its pKa and metabolic stability. Secondly, and more critically, the chlorine atom at the 4-position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.

The adjacent hydroxymethyl group at the 3-position offers another reactive site for etherification, esterification, or oxidation, making this compound a bifunctional linker ideal for fragment-based drug design and the construction of targeted covalent inhibitors. This guide will explore the practical considerations for leveraging this molecular architecture.

Physicochemical & Structural Data

A clear understanding of a reagent's fundamental properties is the bedrock of its effective use. The key data for (4-Chloropyridin-3-yl)methanol hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 245124-17-8 | [1][2][3][4] |

| Molecular Formula | C₆H₇Cl₂NO (or C₆H₆ClNO·HCl) | [1][3][4] |

| Molecular Weight | 180.03 g/mol | [1][3] |

| IUPAC Name | (4-chloropyridin-3-yl)methanol;hydrochloride | [4] |

| Synonyms | 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride | [3] |

| Appearance | Light yellow crystalline powder | [5] |

| Purity | Commercially available at ≥95% to ≥98% | [1][2][6] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Recommended storage at 2-8°C. | [1][2][5] |

| SMILES | Cl.OCC1=C(Cl)C=CN=C1 | [1] |

Synthesis and Characterization: A Practical Approach

While (4-Chloropyridin-3-yl)methanol hydrochloride is commercially available, understanding its synthesis provides insight into potential impurities and informs its reactivity. A common and logical laboratory-scale synthesis proceeds via the reduction of a more oxidized precursor, such as 4-chloropyridine-3-carbaldehyde.

Synthetic Workflow: Reduction of 4-Chloropyridine-3-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic chemistry. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its selectivity, mild reaction conditions, and operational simplicity; it will not reduce the pyridine ring or the aryl chloride.

Caption: Synthetic workflow for (4-Chloropyridin-3-yl)methanol hydrochloride.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridine-3-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in portions, ensuring the internal temperature remains below 10°C.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Carefully quench the reaction by the slow addition of acetone, followed by water. Reduce the volume of the solvent in vacuo.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Chloropyridin-3-yl)methanol as the free base.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. With stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Isolation: Collect the resulting white/light yellow precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product, (4-Chloropyridin-3-yl)methanol hydrochloride.

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized material. The expected data are as follows:

| Technique | Expected Observations |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ ~8.5-8.7 (s, 1H, H2-Py), δ ~8.4-8.6 (d, 1H, H6-Py), δ ~7.6-7.8 (d, 1H, H5-Py), δ ~5.0-5.5 (br s, 1H, OH), δ ~4.6-4.8 (s, 2H, CH₂). Note: The hydrochloride salt may broaden peaks and shift pyridine protons downfield. The OH proton is exchangeable with D₂O. |

| ¹³C NMR | (DMSO-d₆, 100 MHz) Expected peaks around δ 150-155 (C-Cl), 148-152 (Ar-C), 140-145 (Ar-C), 135-140 (Ar-C), 125-130 (Ar-C), 55-60 (CH₂OH). |

| FT-IR | (KBr, cm⁻¹) ~3200-3400 (broad, O-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1470 (C=C/C=N stretch), ~1050 (C-O stretch), ~800-850 (C-Cl stretch). |

| Mass Spec. | (ESI+) m/z = 144.02 [M+H]⁺ for the free base (C₆H₆ClNO). The fragmentation pattern would show loss of H₂O and/or HCl. |

Applications in Drug Discovery

The primary value of this reagent is as a versatile building block. Its bifunctionality allows for sequential or orthogonal synthetic strategies.

Role as a Bioisostere and Structural Motif

The 4-chloropyridine motif can serve as a bioisostere for other aromatic systems, offering a unique combination of hydrogen bonding capability (via the nitrogen) and lipophilicity. It is a key intermediate for compounds targeting nicotinic acetylcholine receptors, which are implicated in neurological disorders.[7]

Synthetic Utility Workflow

A common application involves using the chlorine atom for a carbon-carbon or carbon-heteroatom bond-forming reaction, followed by modification of the hydroxymethyl group.

Caption: Key synthetic pathways utilizing the dual functionality of the title compound.

This dual reactivity allows researchers to rapidly generate a library of analogues. For example, one could perform a Suzuki coupling to install a desired aryl group at the 4-position and then oxidize the alcohol to an aldehyde to serve as a handle for reductive amination, building out a diverse set of candidate molecules.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount. (4-Chloropyridin-3-yl)methanol hydrochloride is an irritant and should be handled with appropriate care.

Hazard Identification:

-

Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8] The toxicological properties have not been fully investigated.[5]

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: H302, H315, H319, H335

Protocol for Safe Handling and Storage:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] Avoid contact with skin.

-

Respiratory Protection: For weighing or operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[5]

-

-

Handling Procedures:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[5]

-

Keep the container tightly closed when not in use.

-

-

Storage:

-

Spill & First Aid:

-

Spill: Sweep up spilled solid carefully, place it into a suitable container for disposal, and ventilate the area.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[5]

-

Conclusion

(4-Chloropyridin-3-yl)methanol hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its dual functionality, coupled with the versatile reactivity of the C4-chloro substituent, provides a reliable and efficient entry point to novel and complex molecular architectures. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can fully exploit its potential to accelerate the drug discovery process.

References

-

Alfa Chemistry. . Alfa Chemistry. Accessed December 2023.

-

ChemShuttle. . ChemShuttle. Accessed December 2023.

-

Wuhan MoonZY Biological Technology Co.,Ltd. . LookChem. Accessed December 2023.

-

ChemBK. . ChemBK. Accessed December 2023.

-

Cole-Parmer. . Cole-Parmer. Accessed December 2023.

-

Fluorochem. . Fluorochem. Accessed December 2023.

-

Sigma-Aldrich. . Sigma-Aldrich. Accessed December 2023.

-

ChemicalBook. . ChemicalBook. Accessed December 2023.

-

MySkinRecipes. . MySkinRecipes. Accessed December 2023.

-

Thermo Fisher Scientific. . Fisher Scientific. Accessed December 2023.

-

Aladdin Scientific Corporation. . Labcompare. Accessed December 2023.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. moonzybio.lookchem.com [moonzybio.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. labcompare.com [labcompare.com]

- 7. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 8. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of (4-Chloropyridin-3-yl)methanol Hydrochloride

This guide provides a comprehensive technical overview of (4-Chloropyridin-3-yl)methanol hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, reactivity, and applications of this versatile intermediate. We will explore the causal relationships behind its synthetic pathways and its pivotal role in the development of novel therapeutics, particularly those targeting neurological disorders.

Introduction: A Pivotal Intermediate in Drug Discovery

(4-Chloropyridin-3-yl)methanol hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a chlorinated pyridine ring with a hydroxymethyl substituent, provides a unique combination of reactivity and functionality. This makes it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of nicotinic acetylcholine receptor modulators. These modulators are instrumental in the development of treatments for neurological conditions such as Alzheimer's and Parkinson's disease.

Table 1: Physicochemical Properties of (4-Chloropyridin-3-yl)methanol Hydrochloride

| Property | Value | Source |

| CAS Number | 245124-17-8 | ChemShuttle |

| Molecular Formula | C₆H₇Cl₂NO | ChemShuttle |

| Molecular Weight | 180.034 g/mol | ChemShuttle |

| Appearance | Off-white to pale yellow solid | Generic |

| Storage | 2-8 °C | ChemShuttle |

Synthesis and Manufacturing Landscape

The synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride is not widely detailed in publicly accessible literature. However, its preparation can be inferred from the established synthesis of its precursors, primarily 4-chloropyridine hydrochloride. The stability of 4-chloropyridine is significantly enhanced by its formation as a hydrochloride salt, which prevents self-reaction.

Several patented methods describe the synthesis of 4-chloropyridine hydrochloride. These generally involve the chlorination of pyridine or its derivatives using various chlorinating agents.

Synthetic Pathways to 4-Chloropyridine Hydrochloride

A common approach involves the reaction of pyridine with a chlorinating agent such as sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are critical for achieving high selectivity for the 4-position.

Another route starts from 4-aminopyridine, which undergoes a Sandmeyer-type reaction. The amino group is first diazotized with a nitrous acid salt in the presence of a strong acid, followed by displacement with a chloride ion.

Experimental Protocol: Synthesis of 4-Chloropyridine Hydrochloride from 4-Aminopyridine (Illustrative)

-

Step 1: Diazotization. 4-Aminopyridine is dissolved in an alcoholic solvent or an aqueous solution containing a significant molar excess of hydrogen chloride. The solution is cooled to 0-5 °C.

-

Step 2: Sandmeyer Reaction. A solution of a nitrous acid salt (e.g., sodium nitrite) is added dropwise to the cooled solution, maintaining the low temperature to ensure the stability of the diazonium salt intermediate.

-

Step 3: Decomposition and Product Formation. The reaction mixture is then gently warmed to approximately 60 °C to facilitate the decomposition of the diazonium salt and the formation of 4-chloropyridine.

-

Step 4: Isolation. The resulting 4-chloropyridine is isolated as its hydrochloride salt, often through precipitation and filtration.

The subsequent conversion of 4-chloropyridine hydrochloride to (4-Chloropyridin-3-yl)methanol hydrochloride would likely involve a formylation reaction to introduce a formyl group at the 3-position, followed by reduction to the hydroxymethyl group.

Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The aromatic protons will appear as doublets or multiplets in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the positions of the chloro and hydroxymethyl substituents. The methylene protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm. The hydroxyl proton itself would be a broad singlet, and its position would be concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will exhibit six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts of the ring carbons will be influenced by the electronegativity of the nitrogen atom and the chloro substituent. The carbon bearing the chlorine atom will be significantly shifted downfield. The hydroxymethyl carbon is expected to resonate in the range of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (4-Chloropyridin-3-yl)methanol hydrochloride would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration would be present in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M+H]⁺ for the free base, (4-Chloropyridin-3-yl)methanol, would be expected at an m/z corresponding to its molecular weight (143.57 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at [M+2]⁺ having approximately one-third the intensity of the molecular ion peak. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or the chlorine atom.

Reactivity and Mechanistic Insights

The chemical reactivity of (4-Chloropyridin-3-yl)methanol hydrochloride is dictated by the interplay of its three key functional components: the pyridine ring, the chloro substituent, and the hydroxymethyl group.

The Pyridine Ring and Nucleophilic Aromatic Substitution

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is particularly susceptible to displacement by nucleophiles.

Caption: Figure 1: Generalized SNAr mechanism at the 4-position.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group can undergo a variety of reactions typical of primary alcohols:

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

-

Etherification: Conversion to ethers is possible under suitable conditions.

-

Conversion to Halide: The hydroxyl group can be replaced by a halogen, for example, by reaction with thionyl chloride to form 4-chloro-3-(chloromethyl)pyridine.

Caption: Figure 2: Reactivity of the hydroxymethyl group.

Applications in Drug Development

The primary application of (4-Chloropyridin-3-yl)methanol hydrochloride is as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.

While specific drug synthesis pathways starting directly from (4-Chloropyridin-3-yl)methanol hydrochloride are proprietary and not always published in detail, its role as a key intermediate for nicotinic acetylcholine receptor modulators is well-established. These receptors are implicated in a variety of neurological functions, and their modulation is a key strategy in the treatment of cognitive disorders.

The chloro and hydroxymethyl groups allow for the construction of more complex heterocyclic systems through sequential reactions, making this compound a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities.

Conclusion

(4-Chloropyridin-3-yl)methanol hydrochloride is a strategically important intermediate in the synthesis of high-value chemical entities, particularly within the pharmaceutical industry. Its molecular structure offers a unique combination of reactive sites that can be selectively manipulated to build complex molecular architectures. While detailed public data on its synthesis and spectroscopic characterization is limited, its role as a precursor to important therapeutic agents for neurological disorders underscores its significance in modern drug discovery and development. Further research into the reactivity and applications of this compound is likely to yield new opportunities for the synthesis of novel bioactive molecules.

References

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-3-yl)methanol Hydrochloride

Introduction

(4-Chloropyridin-3-yl)methanol hydrochloride is a key building block and intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility is prominent in the development of nicotinic acetylcholine receptor modulators, which are crucial in creating drugs for neurological conditions like Alzheimer's and Parkinson's diseases.[1] This guide provides a comprehensive overview of a primary synthesis pathway for (4-Chloropyridin-3-yl)methanol hydrochloride, intended for researchers, scientists, and professionals in drug development. The focus is on providing a detailed, scientifically sound, and practical approach to its synthesis.

Strategic Synthesis Pathways

The synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride can be approached from several precursors. The most common and direct routes involve the reduction of a carbonyl group at the 3-position of the 4-chloropyridine ring. Key starting materials include 4-chloropyridine-3-carboxaldehyde and 4-chloronicotinic acid or its esters.

This guide will focus on the synthesis commencing from 4-chloropyridine-3-carboxaldehyde, a commercially available and versatile intermediate.[2][3][4] This pathway is often favored due to the mild conditions required for the reduction of an aldehyde to an alcohol.

Visualizing the Synthesis Workflow

The following diagram outlines the primary synthetic route from 4-chloropyridine to the final hydrochloride salt of (4-chloropyridin-3-yl)methanol.

Caption: Synthesis workflow for (4-Chloropyridin-3-yl)methanol hydrochloride.

Core Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedure for the synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride starting from 4-chloropyridine-3-carboxaldehyde.

Part 1: Reduction of 4-Chloropyridine-3-carboxaldehyde

The reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones, and its operational simplicity.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine-3-carboxaldehyde in a suitable alcoholic solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar ratio of NaBH₄ to the aldehyde is typically between 1.0 and 1.5 equivalents.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for a designated period (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) while maintaining the low temperature.

-

Workup:

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer in vacuo to obtain the crude (4-Chloropyridin-3-yl)methanol.

-

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base, (4-Chloropyridin-3-yl)methanol, to its hydrochloride salt enhances its stability and ease of handling.[5]

Experimental Protocol:

-

Dissolution: Dissolve the crude (4-Chloropyridin-3-yl)methanol in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble anhydrous HCl gas through the solution. The amount of HCl should be stoichiometric or in slight excess.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the mixture for a short period to ensure complete precipitation.

-

Isolation and Purification:

-

Collect the solid precipitate by filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent to remove any impurities.

-

Dry the resulting (4-Chloropyridin-3-yl)methanol hydrochloride under vacuum.

-

Quantitative Data Summary

| Parameter | Value | Reference/Notes |

| Starting Material | 4-Chloropyridine-3-carboxaldehyde | CAS: 114077-82-6[6] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | |

| Solvent (Reduction) | Methanol or Ethanol | |

| Reaction Temperature | 0-5 °C | |

| Product (Free Base) | (4-Chloropyridin-3-yl)methanol | |

| Acid for Salt Formation | Hydrogen Chloride (HCl) | |

| Final Product | (4-Chloropyridin-3-yl)methanol hydrochloride | CAS: 245124-17-8[7] |

| Typical Yield | >90% (for reduction step) | Dependent on reaction scale and purity of starting materials. |

| Purity | >98% (after recrystallization) | Can be assessed by HPLC and NMR. |

Alternative Synthesis Pathways

While the reduction of the aldehyde is a primary route, other pathways are also viable:

-

Reduction of 4-Chloronicotinic Acid: 4-Chloronicotinic acid can be reduced to the corresponding alcohol.[8] This typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The carboxylic acid first needs to be esterified to improve the efficiency of the reduction.

-

From 4-Chloro-3-cyanopyridine: The cyano group can be reduced to an aminomethyl group, which can then be converted to a hydroxymethyl group.[9] However, this is a more circuitous route.

Causality and Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is preferred over more potent reducing agents like LiAlH₄ for the reduction of the aldehyde because it is more chemoselective and safer to handle. LiAlH₄ would also reduce the pyridine ring under certain conditions.

-

Low-Temperature Reaction: Conducting the reduction at low temperatures is essential to prevent over-reduction and side reactions. The reaction of NaBH₄ with protic solvents is also slower at lower temperatures, preserving the reducing agent.

-

Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, an inert atmosphere protects the reaction from atmospheric moisture, which can decompose the reducing agent and affect yields.

-

Anhydrous Conditions for Salt Formation: The use of anhydrous solvents during the hydrochloride salt formation is critical to prevent the introduction of water, which can interfere with the precipitation and lead to a less pure, hydrated product.

Conclusion

The synthesis of (4-Chloropyridin-3-yl)methanol hydrochloride via the reduction of 4-chloropyridine-3-carboxaldehyde is a reliable and efficient method. This guide provides a robust framework for its synthesis, emphasizing safety, efficiency, and purity. The outlined protocols and the rationale behind the experimental choices are intended to empower researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

- Choppin, S., et al. Reductive lithiation of halopyridines using lithium naphthalenide. Tetrahedron Letters. 1993, 34(48), 7755-7756.

-

MySkinRecipes. (4-chloropyridin-3-yl)methanol. Available from: [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.

-

Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. Available from: [Link]

- Gribble, G. W.

- Knochel, P., et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. 2013, 4(10), 3970-3975.

- CN102126938A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.

- Fort, Y., et al. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry. 2002, 67(1), 234-237.

-

ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. Available from: [Link]

-

Zhang Zhiguo. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). Available from: [Link]

- Fort, Y., & Rodriguez, A. L. First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. The Journal of Organic Chemistry. 2000, 65(20), 6564-6567.

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

-

Cenmed. (4-Chloropyridin-3-yl)methanol (C007B-106069). Available from: [Link]

- Taylor, E. C., & Boyer, J. H. 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry. 1959, 24(2), 275-277.

-

Ashenhurst, J. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. 2011. Available from: [Link]

- Li, J., et al.

-

ResearchGate. 4‐Chloropyridine Hydrochloride. Available from: [Link]

- US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines. Google Patents.

- Comins, D. L., Brooks, C. A., & Ingalls, C. L. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry. 2001, 66(6), 2181-2182.

- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine. Google Patents.

-

Global Substance Registration System. 4-CHLORONICOTINIC ACID. Available from: [Link]

-

Anichem. 4-Chloro-pyridine-3-carbaldehyde In Stock. Available from: [Link]

Sources

- 1. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-chloropyridine-3-carboxaldehyde research applications | Sigma-Aldrich [sigmaaldrich.com]

- 4. anichemllc.com [anichemllc.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloropyridine-3-carboxaldehyde | 114077-82-6 | FC55551 [biosynth.com]

- 7. 4-Chloro-3-(hydroxymethyl)pyridine hydrochloride, 98%, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

(4-Chloropyridin-3-yl)methanol hydrochloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Chloropyridin-3-yl)methanol Hydrochloride

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent investigations are built. A molecule's identity, purity, and stability are not mere data points; they are the critical parameters that dictate its potential as a therapeutic agent. (4-Chloropyridin-3-yl)methanol hydrochloride is a key heterocyclic building block, utilized in the synthesis of compounds targeting a range of biological systems, including nicotinic acetylcholine receptor modulators for neurological disorders.[1] Its precise chemical structure directly influences its reactivity and how it can be integrated into larger, more complex active pharmaceutical ingredients.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of data. It provides a comprehensive framework for the spectroscopic characterization of (4-Chloropyridin-3-yl)methanol hydrochloride, grounding experimental protocols in their underlying scientific principles. As a self-validating system, the integration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a tripartite confirmation of the molecular structure, leaving no room for ambiguity. Herein, we detail not only what to do but why specific choices in methodology are made, reflecting field-proven insights for robust and reproducible analytical science.

Molecular Structure and Analytical Strategy

The first step in any analytical workflow is a thorough understanding of the target molecule's structure. This informs the selection of techniques and allows for the prediction of expected spectroscopic signatures.

Caption: Structure of (4-Chloropyridin-3-yl)methanol Hydrochloride.

The structure presents several key features for spectroscopic analysis:

-

Aromatic Pyridinium Ring: The positive charge on the nitrogen atom significantly influences the electronic environment of the ring protons and carbons, a key feature for NMR.

-

Hydroxymethyl Group (-CH₂OH): This group will give rise to distinct signals in both NMR and IR spectra.

-

Chloro Substituent (-Cl): This electron-withdrawing group further modulates the electronic properties of the pyridine ring.

-

Hydrochloride Salt: The molecule exists as an ionic salt, which dictates choices for sample preparation, particularly for NMR solvent and MS ionization technique.

Our analytical workflow is designed to probe each of these features systematically.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the precise atomic connectivity and electronic environment of a molecule. For (4-Chloropyridin-3-yl)methanol hydrochloride, it allows for the unambiguous assignment of every proton and carbon atom.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is paramount for a hydrochloride salt. Deuterated chloroform (CDCl₃) is often unsuitable due to the poor solubility of ionic compounds. While deuterium oxide (D₂O) is an option, it results in the rapid exchange and disappearance of the hydroxyl (-OH) and pyridinium (N-H) proton signals. Therefore, dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt while being sufficiently non-protic to allow for the observation of exchangeable protons, providing a more complete structural picture. The formation of the pyridinium salt causes a significant downfield shift of all ring proton signals due to the deshielding effect of the positive charge on the nitrogen atom.[2]

Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol ensures high-quality, reproducible data for structural elucidation.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of (4-Chloropyridin-3-yl)methanol hydrochloride and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The analysis should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of at least 0-12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

Authoritative Grounding: Predicted Spectroscopic Data

While experimental data can vary slightly based on concentration and instrument, the following table outlines the predicted ¹H and ¹³C NMR data based on established principles of substituent effects on pyridine rings.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-2 | ~8.8 | Singlet (s) | ~148 |

| H-5 | ~7.9 | Doublet (d) | ~125 |

| H-6 | ~8.6 | Doublet (d) | ~145 |

| -CH₂- | ~4.7 | Singlet (s) | ~58 |

| -OH | ~5.5 | Broad Singlet (br s) | - |

| N-H⁺ | >10 | Very Broad Singlet (br s) | - |

Rationale for Predictions:

-

H-2 and H-6: These protons are ortho to the positively charged nitrogen, experiencing the strongest deshielding effect, hence their significant downfield shift.[2]

-

H-5: This proton is meta to the nitrogen and is expected to be the most upfield of the aromatic signals.

-

-CH₂-: The methylene protons are adjacent to the aromatic ring and the hydroxyl group, placing them in the 4-5 ppm region.

-

-OH and N-H⁺: These exchangeable protons often appear as broad signals. Their chemical shifts are highly dependent on concentration, temperature, and residual water content.

Infrared (IR) Spectroscopy: Confirming Functional Groups

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies. It serves as a rapid and reliable method to confirm the presence of the hydroxyl group and the aromatic pyridinium system.

Expertise & Experience: Causality Behind Experimental Choices

For a solid, non-volatile crystalline sample like a hydrochloride salt, the Potassium Bromide (KBr) pellet method is the gold standard.[5][6] KBr is transparent in the typical mid-IR range (4000-400 cm⁻¹) and forms a solid matrix that minimizes scattering losses when pressed.[7] The key to a high-quality spectrum is ensuring the sample is anhydrous and ground to a particle size smaller than the wavelength of the incident IR radiation to prevent spectral artifacts.

Trustworthiness: A Self-Validating Protocol for FT-IR Analysis

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount (~1-2 mg) of the sample with an agate mortar and pestle.

-

Matrix Preparation: Add ~100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[7]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Place an empty pellet holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Authoritative Grounding: Expected Absorption Bands

The following table summarizes the expected key vibrational frequencies for (4-Chloropyridin-3-yl)methanol hydrochloride.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3400 - 3200 | O-H stretch (hydroxyl) | Broad, Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic -CH₂) | Medium |

| ~1630 | C=N stretch (pyridinium ring) | Strong |

| ~1580, ~1470 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1050 | C-O stretch (primary alcohol) | Strong |

| 800 - 700 | C-Cl stretch | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which helps confirm its elemental composition, and fragmentation patterns that offer additional structural clues.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal technique for this molecule.[8] Because the compound already exists as a salt, it is pre-charged in solution. ESI is a "soft" ionization technique that gently transfers these existing ions from the solution phase to the gas phase with minimal fragmentation, allowing for the clear observation of the parent cation. The analysis is conducted in positive ion mode ([M+H]⁺) to detect the cationic form of the molecule, which is (4-Chloropyridin-3-yl)methanol bound to a proton (or simply the pyridinium cation itself).

Trustworthiness: A Self-Validating Protocol for ESI-MS Analysis

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the ion of interest.

-

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.

Authoritative Grounding: Predicted Mass and Fragmentation

The molecular formula of the free base is C₆H₆ClNO, with a monoisotopic mass of 143.01 Da. The hydrochloride salt is C₆H₇Cl₂NO. In ESI-MS, we expect to observe the protonated free base, which is the cation [C₆H₇ClNO]⁺.

Table 3: Predicted m/z Values in ESI-MS (Positive Mode)

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 144.0211 | [C₆H₇ClNO]⁺ | Molecular Ion (M+H)⁺ |

| 126.0111 | [C₆H₅Cl]⁺ | Loss of water (H₂O) |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in an M+2 peak at m/z 146.0182 with approximately one-third the intensity of the m/z 144.0211 peak, serving as a definitive confirmation of a single chlorine atom in the molecule.[9]

Caption: Plausible fragmentation pathway in ESI-MS.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of (4-Chloropyridin-3-yl)methanol hydrochloride is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of essential functional groups, and MS verifies the molecular weight and elemental composition. By following robust, scientifically-grounded protocols and interpreting the resulting data in a holistic manner, researchers can proceed with absolute confidence in the identity and integrity of this critical chemical building block, ensuring the reliability and reproducibility of their downstream research and development efforts.

References

- Vertex AI Search. (n.d.). Sample preparation for FT-IR.

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 4-Chloropyridine hydrochloride.

- MDPI. (n.d.).

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- PubChemLite. (n.d.). (4-chloropyridin-3-yl)methanol hydrochloride (C6H6ClNO).

- Polymer Chemistry Characterization Lab. (n.d.).

- ResearchGate. (n.d.). Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines.

- Sílice. (n.d.). Mass spectra of some new 3,4-dihydro-2[H]-pyridones?.

- Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.

- Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid communications in mass spectrometry, 21(4), 557–566.

- ResearchGate. (n.d.). How to prepare a liquid sample for FTIR spectrum?.

- The Royal Society of Chemistry. (n.d.).

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Labcompare. (n.d.). (4-Chloropyridin-3-yl)

- Cenmed. (n.d.). (4-Chloropyridin-3-yl)methanol (C007B-106069).

- PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol.

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 623-626.

- MySkinRecipes. (n.d.). (4-chloropyridin-3-yl)methanol.

- ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6....

- ResearchGate. (n.d.).

- Parchem. (n.d.). (4-Chloropyridin-3-yl)methanol hydrochloride (Cas 245124-17-8).

- ChemicalBook. (n.d.). 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum.

Sources

- 1. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum [chemicalbook.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. jascoinc.com [jascoinc.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - (4-chloropyridin-3-yl)methanol hydrochloride (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Stability and Storage of (4-Chloropyridin-3-yl)methanol Hydrochloride

This document provides a comprehensive technical overview of the stability profile and optimal storage conditions for (4-Chloropyridin-3-yl)methanol hydrochloride (CAS No: 245124-17-8). As a crucial building block in the synthesis of pharmaceuticals, particularly nicotinic acetylcholine receptor modulators for neurological disorders, understanding its chemical integrity is paramount for reproducible research and development outcomes.[1] This guide moves beyond generic recommendations to explain the underlying chemical principles that dictate the compound's stability, offering researchers and drug development professionals a framework for ensuring its long-term viability.

Core Physicochemical Profile

A foundational understanding of the compound's properties is essential before delving into its stability. (4-Chloropyridin-3-yl)methanol hydrochloride is a crystalline solid whose behavior is dictated by the interplay of the chlorinated pyridine ring, the primary alcohol functional group, and its nature as a hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₂NO | [2] |

| Molecular Weight | 179.03 g/mol (as hydrochloride) | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | Typically ≥95% | [2] |

| Melting Point | The related compound, 4-Chloropyridine hydrochloride, sublimes at 210°C and has a decomposition temperature > 213°C.[3] Specific data for the title compound is not readily available, but similar thermal behavior is expected. | [3] |

| Solubility | Soluble in water. | [3] |

Critical Stability Factors and Degradation Pathways

The stability of (4-Chloropyridin-3-yl)methanol hydrochloride is not absolute. Several environmental factors can compromise its purity over time. The primary concerns revolve around its hygroscopicity and susceptibility to oxidation and thermal stress.

Hygroscopicity: The Primary Challenge

As a hydrochloride salt of a pyridine derivative, the compound is notably hygroscopic.[4] This is the most immediate and critical stability concern upon opening a new container.

-

Mechanism of Instability: The detrimental effect of moisture on pharmaceutical hydrochloride salts is well-documented.[5] Ambient moisture can be readily absorbed, leading to a cascade of potential issues. At a molecular level, adsorbed water can solvate the ions at the crystal surface, potentially leading to salt disproportionation back to the free base ((4-Chloropyridin-3-yl)methanol) and free hydrogen chloride.[5] This change in the solid-state form can alter physical properties and create an environment conducive to further chemical degradation. While forming hydrochloride salts can improve the solubility of parent compounds, it often introduces hygroscopicity as a trade-off.[6]

-

Consequences:

-

Physical Changes: Caking or clumping of the powder.

-

Inaccurate Weighing: Difficulty in obtaining accurate measurements for reactions or assays.

-

Chemical Degradation: The presence of water can facilitate hydrolytic reactions or other degradation pathways.

-

Incompatibilities and Oxidative Degradation

The chemical structure contains sites susceptible to oxidation. Material Safety Data Sheets for structurally related compounds explicitly list strong oxidizing agents as a primary incompatibility.[3]

-

Mechanism of Instability: The pyridine ring, while aromatic, and the primary alcohol are susceptible to oxidation. Exposure to strong oxidizers could potentially lead to the formation of the corresponding carboxylic acid or N-oxide derivatives. The presence of reactive oxygen species, which can be found in peroxide-containing solvents or generated by light, represents a significant risk.[7]

Thermal and Photochemical Stability

-

Thermal Stress: While the compound is stable at room temperature in a sealed container, elevated temperatures can induce degradation.[3] Hazardous decomposition products upon heating include toxic fumes such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[3] Sublimation is also a possibility at higher temperatures, as noted for the related 4-chloropyridine hydrochloride.[3][8]

-

Photostability: Pyridine and its derivatives can be sensitive to light.[9] UV radiation can provide the activation energy for unwanted reactions, including oxidation or polymerization. While specific photostability studies on this compound are not publicly available, storing it protected from light is a critical precautionary measure based on the general behavior of N-containing aromatic heterocycles.[9][10]

Recommended Storage and Handling Protocols

A self-validating storage protocol is one that proactively mitigates all known and potential risks. The following recommendations are designed to preserve the integrity of (4-Chloropyridin-3-yl)methanol hydrochloride from receipt to use.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is acceptable for sealed containers.[1][3] | Minimizes risk of thermal degradation and slows potential slow-reacting degradation pathways. |

| Atmosphere | Keep container tightly closed.[3][11][12] For frequently accessed material, store in a desiccator. For highest purity applications, backfill the container with an inert gas (e.g., Argon, Nitrogen).[12] | The primary goal is to prevent moisture ingress due to the compound's hygroscopic nature.[4] |

| Light | Store away from direct sunlight and strong indoor light.[10] | Prevents potential photochemical degradation. |

| Incompatibilities | Store away from strong oxidizing agents.[3] | Avoids risk of oxidative degradation of the pyridine ring or methanol group. |

The logical flow for handling the compound to maintain stability is outlined in the diagram below.

Caption: Decision workflow for handling and storage.

Experimental Framework for Stability Assessment

For applications in regulated drug development, a formal stability study is required. A forced degradation study is an essential tool to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Forced Degradation Experimental Protocol

This protocol exposes the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products.[9]

-

Prepare Stock Solution: Accurately prepare a stock solution of (4-Chloropyridin-3-yl)methanol hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Establish Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.[9]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 2-8 hours.[9]

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.[9]

-

Thermal Degradation (Solid): Store the solid compound at 80°C for 7 days.

-

Thermal Degradation (Solution): Incubate the stock solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample protected from light.[9]

-

-

Sample Analysis: At designated time points, withdraw aliquots. Neutralize the acid- and base-stressed samples before analysis.

-

Analytical Method: Analyze all stressed samples, alongside a non-stressed control, using a validated stability-indicating HPLC method (see Section 4.2).

-

Data Interpretation: Calculate the percentage of degradation. Identify and characterize major degradants using techniques like LC-MS to elucidate their structures.

The experimental workflow is visualized below.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. Its purpose is to quantify the decrease of the active substance due to degradation.

-

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides good retention and separation for this type of polar, aromatic compound.

-

Mobile Phase: A gradient elution is recommended to ensure separation of the polar parent compound from potentially more non-polar degradants. A typical system would be:

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water

-

Mobile Phase B: Acetonitrile or Methanol

-

-

Detection: The pyridine ring provides strong UV absorbance. A detection wavelength between 254-270 nm should be evaluated for optimal response.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The key validation step is demonstrating that all potential degradation products from the forced degradation study are resolved from the parent peak, proving it is "stability-indicating."

Conclusion

The primary stability risk for (4-Chloropyridin-3-yl)methanol hydrochloride is its hygroscopicity, which can act as a gateway to further chemical and physical instability. Secondary risks include oxidation, thermal decomposition, and photodegradation. By implementing stringent storage and handling protocols—specifically, by rigorously excluding moisture and light and avoiding contact with incompatible materials—researchers can ensure the compound's integrity. For critical applications, conducting a forced degradation study is essential to fully characterize the molecule's stability profile and establish a validated analytical method for its ongoing assessment.

References

- Balucani, N., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life (Basel).

- FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Methanol-d4.

- Cole-Parmer. (2008). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.

- AK Scientific, Inc. Safety Data Sheet - (4-Amino-2-chloropyridin-3-yl)methanol.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Benchchem. Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.

- ChemicalBook. Pyridine hydrochloride | 628-13-7.

- TCI Chemicals. SAFETY DATA SHEET - 4-Chloropyridine Hydrochloride.

- MySkinRecipes. (4-chloropyridin-3-yl)methanol.

- ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?.

- Tokyo Chemical Industry. Pyridine Hydrochloride | 628-13-7.

- Chemical Label. (4-chloropyridin-3-yl)methanol hydrochloride.

- Salameh, A. K. (2007). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

- Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.

- Parchem. (4-Chloropyridin-3-yl)methanol hydrochloride (Cas 245124-17-8).

- Aladdin Scientific Corporation. (4-Chloropyridin-3-yl)methanol hydrochloride C192280. Labcompare.com.

- Sigma-Aldrich. 4-Chloropyridine hydrochloride 99% | 7379-35-3.

- Sunway Pharm Ltd. (3-chloropyridin-4-yl)methanol - CAS:79698-53-6.

Sources

- 1. (4-chloropyridin-3-yl)methanol [myskinrecipes.com]

- 2. labcompare.com [labcompare.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 5. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 6. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. AGU Fall Meeting 2020 [agu.confex.com]

- 8. 4-氯吡啶 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

Technical Guide and Safety Dossier: (4-Chloropyridin-3-yl)methanol Hydrochloride for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical and safety overview of (4-Chloropyridin-3-yl)methanol hydrochloride (CAS No: 245124-17-8). Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety protocols with insights into its application as a strategic building block in modern medicinal chemistry and agrochemical development. The content herein is structured to empower researchers with the knowledge to handle this reagent safely and leverage its synthetic potential effectively.

Strategic Importance in Chemical Synthesis

(4-Chloropyridin-3-yl)methanol hydrochloride is a heterocyclic compound of significant interest. Its structure, featuring a chlorinated pyridine ring with a hydroxymethyl substituent, presents two key points for chemical modification. This dual functionality makes it a valuable intermediate, or synthon, in the construction of more complex molecular architectures.

Notably, it serves as a key building block in the synthesis of pharmaceuticals.[1] Its structural motifs are integral to the development of nicotinic acetylcholine receptor modulators, which are crucial in the research and development of treatments for neurological disorders such as Alzheimer's and Parkinson's disease.[1] Furthermore, its utility extends to agrochemical formulations, where it is used to create selective herbicides and pesticides.[1] The strategic placement of the chloro and methanol groups allows for sequential and regioselective reactions, a highly desirable trait in multi-step synthesis campaigns.

Comprehensive Safety Profile

A thorough understanding of the hazard profile is paramount for the safe handling and application of this reagent. The following sections consolidate data from safety data sheets and chemical databases to provide a robust safety overview.

GHS Hazard Identification

The compound is classified as hazardous. The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory system.[2]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical upon exposure.

-

After Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

After Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[4]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3]

Fire-Fighting and Explosion Hazards

In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam that is suitable for the surrounding fire.[3][5]

-

Hazardous Decomposition Products: Thermal decomposition may produce irritating and highly toxic gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[3][7]

Handling, Storage, and Personal Protection

Adherence to proper handling and storage protocols is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands and face thoroughly after handling.[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.[3][4][5]

| Engineering Controls & PPE | Specification |

| Engineering Controls | Facilities should be equipped with an eyewash station and a safety shower. Use adequate general or local exhaust ventilation to keep airborne concentrations low.[3][4] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[3][5] |

Physicochemical & Toxicological Profile

Understanding the material's physical and chemical properties is crucial for its application in experimental design.